1-Benzyl-1H-Indol-2-carbohydrazid

Übersicht

Beschreibung

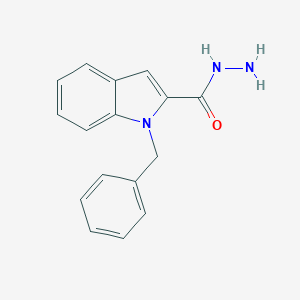

1-Benzyl-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C16H15N3O . It is a derivative of indole carbohydrazide .

Synthesis Analysis

The synthesis of indole carbohydrazide derivatives, including 1-benzyl-1H-indole-2-carbohydrazide, often starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate 99%. The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis

The molecular structure of 1-benzyl-1H-indole-2-carbohydrazide consists of a benzyl group attached to an indole ring, which is further connected to a carbohydrazide group .Chemical Reactions Analysis

Indole derivatives, including 1-benzyl-1H-indole-2-carbohydrazide, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Es wurde berichtet, dass Indolderivate antivirale Aktivität besitzen . Zum Beispiel wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate hergestellt und als antivirale Mittel beschrieben .

Anti-inflammatorische Aktivität

Indolderivate haben auch eine entzündungshemmende Aktivität gezeigt . Unter den Derivaten zeigten Verbindungen wie (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid entzündungshemmende und schmerzlindernde Wirkungen .

Antitumoraktivität

Es wurde festgestellt, dass Indolderivate Antitumoreigenschaften besitzen . Zum Beispiel wurde festgestellt, dass Verbindungen wie 5-Chlor-3-(o-tolylsulfonyl)-1H-indol-2-carbohydrazid gegen C-8166 und MT-4-Zellen wirksam sind .

Anti-HIV-Aktivität

Es wurde berichtet, dass Indolderivate anti-HIV-Aktivität besitzen .

Antioxidative Aktivität

Es wurde festgestellt, dass Indolderivate antioxidative Eigenschaften besitzen .

Antibakterielle Aktivität

Es wurde berichtet, dass Indolderivate antibakterielle Aktivität besitzen .

Antituberkulose-Aktivität

Es wurde festgestellt, dass Indolderivate antituberkulose Eigenschaften besitzen

Safety and Hazards

The safety data sheet for 1-benzyl-1H-indole-2-carbohydrazide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemische Analyse

Biochemical Properties

1-benzyl-1H-indole-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-benzyl-1H-indole-2-carbohydrazide, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.

Cellular Effects

1-benzyl-1H-indole-2-carbohydrazide has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines, suggesting that 1-benzyl-1H-indole-2-carbohydrazide may also have similar effects . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular growth and survival.

Molecular Mechanism

The molecular mechanism of action of 1-benzyl-1H-indole-2-carbohydrazide involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and receptors, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, 1-benzyl-1H-indole-2-carbohydrazide may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-benzyl-1H-indole-2-carbohydrazide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to 1-benzyl-1H-indole-2-carbohydrazide in in vitro or in vivo studies may result in changes in cellular responses, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 1-benzyl-1H-indole-2-carbohydrazide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, indole derivatives have been reported to cause hepatotoxicity and nephrotoxicity at high doses . Therefore, it is essential to determine the optimal dosage range for achieving the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

1-benzyl-1H-indole-2-carbohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. Indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 1-benzyl-1H-indole-2-carbohydrazide may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-benzyl-1H-indole-2-carbohydrazide within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, indole derivatives have been shown to interact with membrane transporters, such as P-glycoprotein, which can influence their cellular accumulation and localization . The distribution of 1-benzyl-1H-indole-2-carbohydrazide within different tissues can also affect its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 1-benzyl-1H-indole-2-carbohydrazide is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been reported to localize within the mitochondria, where they can influence mitochondrial function and apoptosis . The subcellular localization of 1-benzyl-1H-indole-2-carbohydrazide can determine its interactions with specific biomolecules and its overall biological effects.

Eigenschaften

IUPAC Name |

1-benzylindole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c17-18-16(20)15-10-13-8-4-5-9-14(13)19(15)11-12-6-2-1-3-7-12/h1-10H,11,17H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUZQAOTDBMLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-dimethyl-3-phenyl-2-(propylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B462964.png)

![3-benzyl-6,6-dimethyl-2-(propylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B462966.png)

![3-[(4-methoxyphenyl)methyl]-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B462969.png)

![1-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B462974.png)

![2,5,7-Trimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B462980.png)

![5-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-11-methyl-4-prop-2-enyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B463035.png)

![4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B463070.png)

![N-(4-bromophenyl)-3-iminobenzo[f]chromene-2-carboxamide](/img/structure/B463073.png)

![6-methoxy-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one](/img/structure/B463074.png)